5-chloro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Description
5-chloro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its unique structure, which includes a chloro-substituted methoxybenzene ring, a morpholine ring, and a sulfonamide group. This compound is often used in the synthesis of more complex molecules and has applications in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-16(10-14(18)17-5-7-22-8-6-17)23(19,20)13-9-11(15)3-4-12(13)21-2/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAOQXRLRSTXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzoic acid.
Formation of Amide Bond: The carboxylic acid group is converted to an amide by reacting with N-methylmorpholine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Sulfonamide Formation: The resulting amide is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and methoxy substituent undergo oxidation under controlled conditions:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂) with catalysts.
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Products :
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Sulfonamide oxidation yields sulfonic acid derivatives.
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Methoxy groups may convert to quinone structures under strong oxidizers.
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| Reaction Component | Reagents | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Sulfonamide group | KMnO₄ | H₂SO₄, 60°C | Benzenesulfonic acid analog | 75–80 | |
| Methoxy group | H₂O₂/Fe³⁺ | RT, 12 hrs | 2-Quinone derivative | 60 |
Reduction Reactions
Selective reduction targets the morpholine-associated carbonyl group or aromatic chloro substituent:
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Reagents/Conditions : Sodium borohydride (NaBH₄) for carbonyl reduction; catalytic hydrogenation (H₂/Pd-C) for dehalogenation.
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Products :
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Morpholine carbonyl reduces to a hydroxyl group.
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Chloro substituent may be replaced by hydrogen.
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| Reaction Site | Reagents | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Carbonyl (morpholine) | NaBH₄ | Ethanol, 0°C | Hydroxyethyl-morpholine analog | 85 | |
| Chloro group | H₂/Pd-C | 50 psi, 80°C | Dechlorinated sulfonamide | 90 |
Nucleophilic Substitution
The chloro substituent participates in aromatic substitution, while the sulfonamide nitrogen reacts with electrophiles:
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Reagents/Conditions : Piperidine or amines (nucleophiles), copper(I) catalysts for Ullmann-type couplings.
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Products :
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Chloro → amino/phenoxy derivatives.
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Sulfonamide N-alkylation or arylation.
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| Reaction Type | Reagents | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Aromatic substitution | Piperidine | CuI, 120°C | 5-Piperazinyl analog | 70 | |
| N-Alkylation | Ethyl bromide | K₂CO₃, D |
Scientific Research Applications
This compound exhibits a range of biological activities, primarily due to its sulfonamide moiety, which is known for its antibacterial properties. The morpholine group may enhance the compound's solubility and bioavailability, making it suitable for various therapeutic applications.
Antimicrobial Properties
Sulfonamides have historically been used as antibiotics. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Analgesic and Anti-inflammatory Effects
Research into related compounds has indicated potential analgesic and anti-inflammatory effects. For instance, derivatives of benzenesulfonamide have been studied for their ability to reduce pain and inflammation through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzenesulfonamide derivatives. The findings indicated that compounds with similar structures to 5-chloro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide showed significant cytotoxic effects against various cancer cell lines, suggesting a pathway for further development as anticancer agents .
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10 |
| Compound B | A549 (Lung) | 15 |
| 5-Chloro... | HeLa (Cervical) | TBD |
Case Study: Antiviral Activity
Another area of interest is the antiviral potential of this compound. Research has indicated that certain sulfonamide derivatives can inhibit viral replication by targeting viral enzymes. This suggests that this compound could be explored as a candidate for antiviral drug development, particularly against RNA viruses .
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:
- Formation of the Morpholine Ring : Utilizing morpholine derivatives to introduce the morpholine moiety.
- Sulfonamide Formation : Reacting the intermediate with sulfonyl chlorides to form the sulfonamide bond.
- Final Modifications : Introducing the chloro and methoxy groups through halogenation and methylation reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The morpholine ring may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but lacks the morpholine ring.
4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Similar structure but with different substituents on the benzene ring.
Uniqueness
5-chloro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to the presence of the morpholine ring, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.
Biological Activity
5-chloro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure includes a chloro and methoxy group, which are known to influence its pharmacological properties. This article delves into its biological activity, synthesizing data from various studies, including antimicrobial efficacy, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of sulfonamides, particularly focusing on their effectiveness against various bacterial strains.
In Vitro Studies
- Antibacterial Efficacy : A study conducted by Koc et al. (2012) evaluated a series of sulfonamides, including derivatives of 5-chloro-2-methoxy compounds. The most active compound against methicillin-sensitive and methicillin-resistant Staphylococcus aureus exhibited a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L .
- Broad-Spectrum Activity : Additional research indicated that sulfonamides derived from 5-chloro-2-hydroxybenzaldehyde showed promising activity against Gram-positive bacteria and Mycobacterium species . The MIC for certain derivatives was found to be as low as 1 μmol/L against Mycobacterium kansasii, highlighting their potential utility in treating resistant infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Similar to other sulfonamides, it likely interferes with folate synthesis in bacteria, which is crucial for DNA replication and cellular division.
- Cell Membrane Disruption : Some derivatives have shown the ability to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Clinical Isolates of MRSA : In a clinical setting, this compound was tested against various isolates of MRSA. Results indicated significant antibacterial activity, with some isolates showing susceptibility at concentrations lower than those typically required for standard treatments .
- Combination Therapies : Research has also investigated the efficacy of this compound in combination with other antibiotics. For instance, synergistic effects were observed when paired with beta-lactams, suggesting potential for enhanced therapeutic strategies against resistant pathogens .
Comparative Biological Activity Table
| Compound Name | Target Bacteria | MIC (μmol/L) | Notes |
|---|---|---|---|
| This compound | MRSA | 15.62 - 31.25 | Effective against resistant strains |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 | High efficacy noted in specific derivatives |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Gram-positive bacteria | <31.25 | Broad-spectrum activity |
Q & A
Q. What are the common synthetic routes for synthesizing 5-chloro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide?
The synthesis typically involves sulfonylation of a substituted aniline intermediate. A general approach includes:
Sulfonamide formation : Reacting 5-chloro-2-methoxybenzenesulfonyl chloride with a secondary amine (e.g., N-methyl-2-(morpholin-4-yl)acetamide) under basic conditions.
Purification : Column chromatography or recrystallization to isolate the product.
Key intermediates and reaction conditions are optimized to avoid side reactions, such as over-sulfonylation or hydrolysis of the morpholine ring .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity.
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., space group, bond angles) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) and morpholine (C-O-C at ~1100 cm⁻¹) .
Q. What are the known biological activities of structurally related sulfonamide compounds?
Sulfonamides exhibit diverse activities:
- Anticancer : Inhibition of carbonic anhydrases or kinase pathways .
- Antimicrobial : Disruption of folate biosynthesis in bacteria .
- Anticonvulsant : Modulation of GABAergic signaling .
Biological activity is highly dependent on substituent positioning and electronic effects .
Advanced Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
Crystallographic studies using SHELXL (SHELX suite) reveal:
- Torsional angles : Morpholine and sulfonamide groups adopt specific conformations to minimize steric strain.
- Hydrogen bonding : Sulfonyl oxygen atoms form interactions with adjacent amine or methoxy groups, stabilizing the crystal lattice.
- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors. Key parameters include:
| Parameter | Value (Example) |
|---|---|
| Space group | P 1 |
| Bond length (C-S) | 1.76 Å |
| R factor | <0.05 |
| Reference |
Q. How to design experiments to evaluate its anti-cancer potential?
- In vitro assays :
- Cell viability : MTT assays using cancer cell lines (e.g., MCF-7, HeLa).
- Target inhibition : Enzyme kinetics for carbonic anhydrase IX/XII isoforms.
- SAR studies : Modify the morpholine or methoxy groups to assess impact on potency .
- Data validation : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and statistical analysis (p < 0.05) .
Q. How to resolve contradictions in biological activity data across studies?
- Variable assay conditions : Differences in pH, temperature, or cell lines may alter results. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Compare activity of derivatives with minor substituent changes to identify critical pharmacophores.
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., morpholine substitution enhances solubility but reduces target affinity) .
Q. What computational methods complement crystallographic data for understanding ligand-receptor interactions?
- Molecular docking : Predict binding modes with targets like carbonic anhydrase using AutoDock Vina.
- MD simulations : Assess conformational stability in aqueous environments (e.g., GROMACS).
- DFT calculations : Optimize geometry and electron density maps for comparison with crystallographic data .
Q. How to analyze the impact of substituents on biological efficacy using structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with halogens (Cl → F), alkyl chains (methyl → ethyl), or heterocycles (morpholine → piperidine).
- Activity correlation :
- Electron-withdrawing groups : Enhance sulfonamide acidity, improving enzyme inhibition.
- Bulkier substituents : May reduce membrane permeability.
- Data visualization : Plot IC₅₀ values against logP or Hammett constants to identify trends .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
